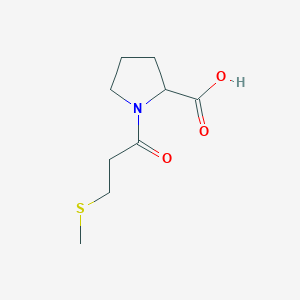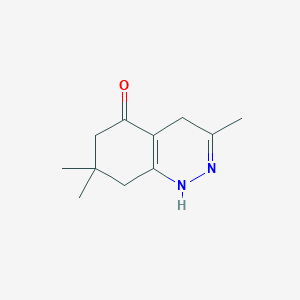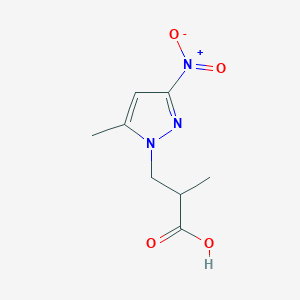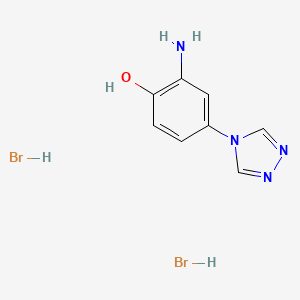
4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, also known as TFP, is a chemical compound that has gained attention in the scientific community due to its potential application in research. TFP is a pyrazole derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole acts as a positive allosteric modulator of GABA receptors, which enhances the activity of the receptors. This results in an increase in the inhibitory effects of GABA on neuronal activity, leading to a decrease in anxiety and stress. 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor involved in the regulation of inflammation.
Biochemical and physiological effects:
4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to have anxiolytic effects, reducing anxiety and stress in animal models. 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo. 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to have low toxicity and does not have significant effects on the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several advantages for lab experiments, including its high potency and selectivity for GABA receptors. 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is also relatively easy to synthesize and has low toxicity. However, 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has limitations, including its limited solubility in water and its potential to interfere with other experimental procedures.
Direcciones Futuras
There are several future directions for the study of 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, including the development of new drugs based on 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole's mechanism of action. 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole may also have potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to explore the potential of 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in these areas and to identify any potential side effects or limitations.
Métodos De Síntesis
4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be synthesized through various methods, including the reaction of 3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde with iodine in the presence of a base. Another method involves the reaction of 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carbaldehyde with hydrazine hydrate.
Aplicaciones Científicas De Investigación
4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been widely used in scientific research for its potential application in the development of new drugs. 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been studied for its effects on GABA receptors, which are involved in the regulation of anxiety and stress. 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has also been shown to have potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3IN2O/c1-15-5-7-6(12)4-14(13-7)3-2-8(9,10)11/h4H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOXBWPYAKCJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1I)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2924611.png)



![2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide](/img/structure/B2924617.png)
![6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2924618.png)


![N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide](/img/structure/B2924624.png)

![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2924626.png)


